molecular formula C17H14BrNO2 B2850197 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2094894-85-4

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2850197
CAS No.: 2094894-85-4
M. Wt: 344.208
InChI Key: UDQBWCIDLUPERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a brominated indole derivative with a phenyl group at the 2-position and a propanoic acid moiety at the 3-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-bromo-2-phenyl-1H-indole as the starting material.

  • Reaction Steps: The indole undergoes a series of reactions, including halogenation, alkylation, and esterification.

  • Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly at the bromine position, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammation. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A naturally occurring plant hormone.

  • 5-bromoindole-3-carboxylic acid: Another brominated indole derivative.

  • 2-phenylindole-3-acetic acid: Similar structure with a different substitution pattern.

Uniqueness: 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.

This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.

Properties

IUPAC Name

3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQBWCIDLUPERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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